2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol is a synthetic organic compound with a complex structure It is characterized by the presence of a hydroxyimino group attached to a long aliphatic chain and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol typically involves multiple steps. One common approach is the condensation of 4-methoxyphenol with a tridecylamine derivative, followed by the introduction of the hydroxyimino group. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group on the phenol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the long aliphatic chain may facilitate the compound’s incorporation into lipid membranes, altering membrane properties and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-N-hydroxy-C-dodecylcarbonimidoyl]-4-methoxyphenol
- 2-[(E)-N-hydroxy-C-tetradecylcarbonimidoyl]-4-methoxyphenol
Uniqueness
2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H35NO3 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-[(E)-N-hydroxy-C-tridecylcarbonimidoyl]-4-methoxyphenol |
InChI |
InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-20(22-24)19-17-18(25-2)15-16-21(19)23/h15-17,23-24H,3-14H2,1-2H3/b22-20+ |
InChI Key |
MFCCSBSLBJTUHE-LSDHQDQOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C(=N\O)/C1=C(C=CC(=C1)OC)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=NO)C1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.